molecular formula C15H13FN2O B145217 N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 132951-61-2

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B145217
CAS No.: 132951-61-2
M. Wt: 256.27 g/mol
InChI Key: AWAAHDPOYMRMOQ-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C15H14FN2O. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-fluoroaniline with benzoxazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . The reaction involves the use of boron reagents and palladium catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of a fluorophenyl group and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

132951-61-2

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H13FN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3

InChI Key

AWAAHDPOYMRMOQ-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F

132951-61-2

Synonyms

(4-fluorophenyl)-alpha-methyl-5-benzoxazole methylamine
S-FLOPA

Origin of Product

United States

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